molecular formula C13H11ClN2O B15289695 2-Amino-5-chlorobenzophenone Oxime-d5

2-Amino-5-chlorobenzophenone Oxime-d5

Katalognummer: B15289695
Molekulargewicht: 251.72 g/mol
InChI-Schlüssel: GCAVNCINXJNLED-MSUANRLCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-chlorobenzophenone Oxime-d5 is a deuterated derivative of 2-Amino-5-chlorobenzophenone Oxime. This compound is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzophenone structure, which is further substituted with an amino group (-NH2) at the 2-position and a chlorine atom at the 5-position. The deuterium labeling (d5) indicates the presence of five deuterium atoms, which are isotopes of hydrogen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chlorobenzophenone Oxime-d5 typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired isotopic labeling and compound purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-chlorobenzophenone Oxime-d5 can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-chlorobenzophenone Oxime-d5 has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5-chlorobenzophenone Oxime-d5 involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, while the amino group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-5-chlorobenzophenone Oxime-d5 is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and tracer experiments. The presence of deuterium atoms can enhance the stability and alter the metabolic pathways of the compound, making it valuable in various research applications.

Eigenschaften

Molekularformel

C13H11ClN2O

Molekulargewicht

251.72 g/mol

IUPAC-Name

(NE)-N-[(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+/i1D,2D,3D,4D,5D

InChI-Schlüssel

GCAVNCINXJNLED-MSUANRLCSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=N\O)/C2=C(C=CC(=C2)Cl)N)[2H])[2H]

Kanonische SMILES

C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.